molecular formula C13H18O2 B12996628 Ethyl 3,5-diethylbenzoate

Ethyl 3,5-diethylbenzoate

Cat. No.: B12996628
M. Wt: 206.28 g/mol
InChI Key: ZMOPFRNZJKUPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-diethylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the benzoate ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,5-diethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes waste production. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diethylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3,5-diethylbenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: 3,5-diethylbenzoic acid and ethanol.

    Reduction: 3,5-diethylbenzyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3,5-diethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-diethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the ethyl groups at the 3 and 5 positions, making it less sterically hindered.

    Methyl 3,5-diethylbenzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

    3,5-Diethylbenzoic acid: The acid form of the compound, which can be converted to the ester through esterification.

Uniqueness: this compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3,5-diethylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h7-9H,4-6H2,1-3H3

InChI Key

ZMOPFRNZJKUPHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)OCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.